molecular formula C19H19N5O2S B5797118 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

Katalognummer B5797118
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: XNEYGUWRDFWZRB-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide, also known as ATB-346, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been developed to have improved efficacy and safety profiles.

Wirkmechanismus

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. Unlike traditional NSAIDs, 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide selectively targets COX-2 while sparing COX-1, which is responsible for the production of protective prostaglandins in the stomach lining.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit COX-2 activity. The drug has also been shown to have minimal effects on platelet function, which is important for reducing the risk of bleeding complications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its improved safety profile compared to traditional NSAIDs. The drug has been shown to have minimal effects on the gastrointestinal tract, which is a major concern with long-term use of NSAIDs. However, one of the limitations of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its relatively short half-life, which may limit its efficacy in certain disease conditions.

Zukünftige Richtungen

There are several potential future directions for the development and use of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide. One area of interest is in the treatment of chronic pain conditions, where the drug's potent analgesic effects may be beneficial. Additionally, the drug may have potential applications in the treatment of cancer, as COX-2 has been implicated in tumor growth and metastasis. Further studies are needed to explore these potential therapeutic applications of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide.

Synthesemethoden

The synthesis of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with naphthylbutanoic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting compound is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various disease conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The drug has been shown to have potent anti-inflammatory and analgesic effects, while also exhibiting improved safety profiles compared to traditional NSAIDs.

Eigenschaften

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12(23-24-18(26)10-14-11-27-19(20)21-14)9-17(25)22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H2,20,21)(H,22,25)(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEYGUWRDFWZRB-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CSC(=N1)N)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CSC(=N1)N)/CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.